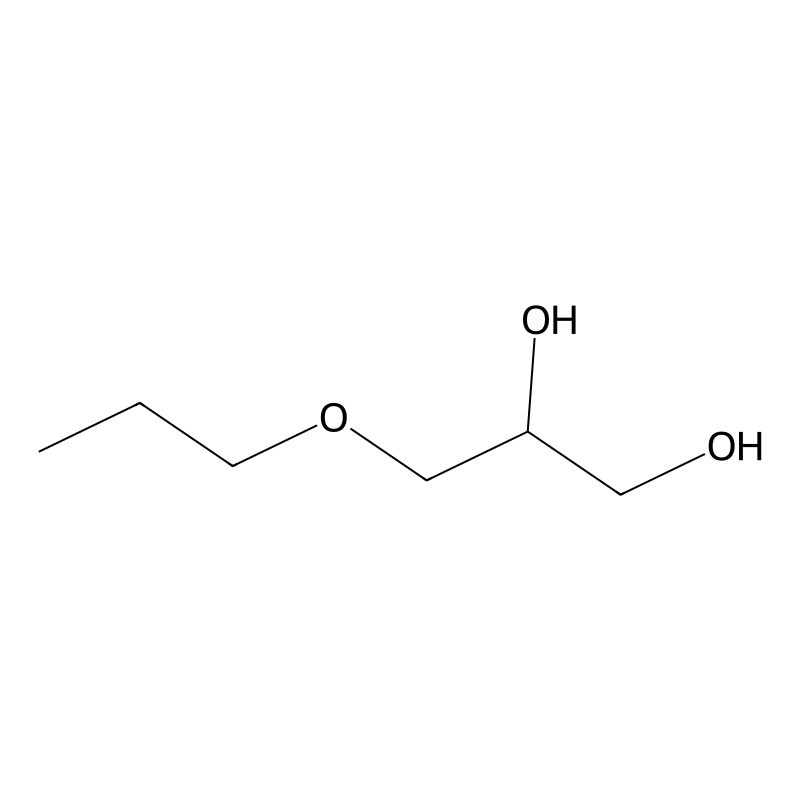

1-O-Propyl-rac-glycerol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

1-O-Propyl-rac-glycerol (CAS 61940-71-4) is a highly versatile, polar aprotic monoalkyl glycerol ether that bridges the gap between highly hydrophilic glycerol and strongly hydrophobic longer-chain ethers. Featuring a single propyl chain attached to a hydrophilic diol backbone, it functions as an effective hydrotrope, solvo-surfactant, and chemical intermediate [1]. In procurement contexts, it is primarily sourced as a specialty solvent, a viscosity modifier, and a penetration enhancer in pharmaceutical applications, offering a unique balance of water miscibility and lipophilicity that cannot be achieved by unsubstituted glycerol or standard glycols.

Research Fit

Substituting 1-O-Propyl-rac-glycerol with shorter (ethyl) or longer (butyl, pentyl) glyceryl ethers fundamentally alters the phase behavior and solubility profile of the final formulation. While butyl glyceryl ether is a stronger surfactant, it suffers from significantly reduced aqueous solubility, limiting its use in highly aqueous systems [1]. Conversely, unsubstituted glycerol lacks the lipophilic propyl chain necessary to solubilize non-polar organic compounds or enhance biological membrane penetration, such as crossing the blood-brain barrier . Furthermore, substituting with ethylene glycol-based ethers introduces higher temperature sensitivity in oil/water emulsions, leading to phase separation under thermal stress—a critical failure point in industrial and cosmetic formulations [1].

Substitution Risk

Thermal Stability in Vacuum Processing

1-O-Propyl-rac-glycerol exhibits a boiling point of 129-130 °C at 25 Torr and a flash point of 117 °C , . In contrast, unsubstituted glycerol has a much higher boiling point (~167 °C at 10 Torr) and is notoriously difficult to remove under vacuum without thermal degradation. The propyl etherification lowers the boiling point sufficiently to allow for efficient solvent recovery via vacuum distillation, while the 117 °C flash point ensures safer handling in high-temperature reactions compared to highly volatile solvents like standard alcohols .

| Evidence Dimension | Boiling Point under vacuum |

| Target Compound Data | 129-130 °C at 25 Torr |

| Comparator Or Baseline | Unsubstituted glycerol (~167 °C at 10 Torr) |

| Quantified Difference | Significantly lower boiling point at comparable vacuum pressures |

| Conditions | Vacuum distillation |

Enables energy-efficient solvent recovery and purification without risking thermal degradation of sensitive active pharmaceutical ingredients (APIs).

Density and Viscosity Reduction

The addition of the propyl group disrupts the extensive intermolecular hydrogen bonding network present in pure glycerol, resulting in a density of 1.0244 g/cm³ at 25 °C for 1-O-Propyl-rac-glycerol . Unsubstituted glycerol possesses a much higher density (1.26 g/cm³) and extreme viscosity at room temperature. This substantial reduction in density makes the propyl derivative highly pumpable and easily miscible in complex polymer matrices without the need for toxic thinning agents or excessive heating during manufacturing .

| Evidence Dimension | Liquid Density at 25 °C |

| Target Compound Data | 1.0244 g/cm³ |

| Comparator Or Baseline | Unsubstituted glycerol (1.26 g/cm³) |

| Quantified Difference | ~18.7% reduction in density and corresponding massive drop in viscosity |

| Conditions | Standard ambient temperature and pressure (25 °C) |

Eliminates the need for toxic thinning agents or heating jackets during the pumping and mixing of industrial polymer formulations.

Temperature-Resistant Emulsion Stability

As an amphiphilic solvo-surfactant, 1-O-Propyl-rac-glycerol demonstrates superior thermal stability in oil/water systems compared to traditional ethylene glycol-based ethers. Research on glycerol-derived amphiphiles indicates they exhibit a twice-lower temperature-sensitivity regarding their phase behavior (e.g., Winsor microemulsion transitions) than their ethylene glycol counterparts [1]. This ensures that formulations utilizing the propyl glyceryl ether maintain their structural integrity and solubilizing capacity over a much wider temperature range, preventing premature phase separation during storage or high-shear processing [1].

| Evidence Dimension | Temperature-sensitivity of phase behavior in oil/water systems |

| Target Compound Data | Twice-lower temperature sensitivity (glycerol monoether class) |

| Comparator Or Baseline | Ethylene glycol monoether counterparts |

| Quantified Difference | 50% reduction in temperature-induced phase shift |

| Conditions | Oil/water microemulsion systems |

Provides critical shelf-life stability and prevents phase separation in cosmetic and industrial emulsions exposed to fluctuating temperatures.

Blood-Brain Barrier Permeation Enhancement

1-O-Propyl-rac-glycerol is utilized as a specialized penetration enhancer to improve the transport of anticancer agents across the blood-brain barrier (BBB) . While shorter-chain diols (like propylene glycol) offer general solvation, the specific lipophilicity of the propyl ether chain allows it to interact favorably with the lipid bilayer without causing the severe cellular toxicity associated with longer-chain surfactants (e.g., hexyl or octyl ethers). This optimal partition coefficient makes it a critical excipient in advanced neurological drug delivery systems .

| Evidence Dimension | Membrane penetration enhancement |

| Target Compound Data | Effective BBB penetration enhancement for anticancer agents |

| Comparator Or Baseline | Standard glycols (poor BBB penetration) / Long-chain ethers (high toxicity) |

| Quantified Difference | Optimal balance of permeability and low toxicity |

| Conditions | Pharmaceutical formulation for central nervous system delivery |

Crucial for pharmaceutical buyers formulating targeted therapies that must cross the highly restrictive blood-brain barrier.

CNS Drug Delivery Excipient

Used as a specialized penetration enhancer in formulations requiring active pharmaceutical ingredients (APIs) to cross the blood-brain barrier, leveraging its specific amphiphilic balance and low toxicity .

Microemulsion Solvo-Surfactant

Ideal for formulating temperature-stable oil/water microemulsions in cosmetics and industrial cleaners, where it outperforms ethylene glycol ethers by resisting temperature-induced phase separation over broad thermal ranges [1].

Polymer Viscosity Modifier

Applied as a reactive diluent and plasticizer in polyurethane and resin manufacturing, where its low density (1.0244 g/cm³) and pumpability eliminate the need for toxic thinning solvents .

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

52250-41-6

Wikipedia

Explore Compound Types